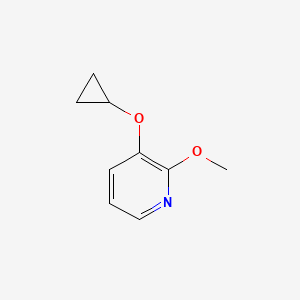![molecular formula C16H23N3O3 B14796170 benzyl N-[1-(2-aminopropanoyl)piperidin-4-yl]carbamate](/img/structure/B14796170.png)
benzyl N-[1-(2-aminopropanoyl)piperidin-4-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Benzyl (1-(2-aminopropanoyl)piperidin-4-yl)carbamate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (1-(2-aminopropanoyl)piperidin-4-yl)carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or cyclization of appropriate precursors.
Introduction of the Aminopropanoyl Group: This step involves the acylation of the piperidine ring with 2-aminopropanoic acid or its derivatives under suitable conditions.
Carbamate Formation: The final step involves the reaction of the intermediate with benzyl chloroformate to form the desired carbamate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(S)-Benzyl (1-(2-aminopropanoyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamates.
科学研究应用
(S)-Benzyl (1-(2-aminopropanoyl)piperidin-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of complex molecules and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of (S)-Benzyl (1-(2-aminopropanoyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways.
相似化合物的比较
Similar Compounds
- (S)-tert-Butyl (1-(2-aminopropanoyl)piperidin-4-yl)carbamate
- (S)-Benzyl (1-(2-aminopropanoyl)piperidin-4-yl)methylcarbamate
Uniqueness
(S)-Benzyl (1-(2-aminopropanoyl)piperidin-4-yl)carbamate is unique due to its specific structural features, such as the benzyl group and the chiral center, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
分子式 |
C16H23N3O3 |
|---|---|
分子量 |
305.37 g/mol |
IUPAC 名称 |
benzyl N-[1-(2-aminopropanoyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C16H23N3O3/c1-12(17)15(20)19-9-7-14(8-10-19)18-16(21)22-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,17H2,1H3,(H,18,21) |
InChI 键 |
YXKOACTUHVBKSQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


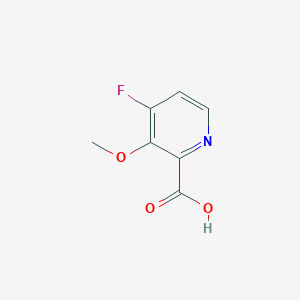
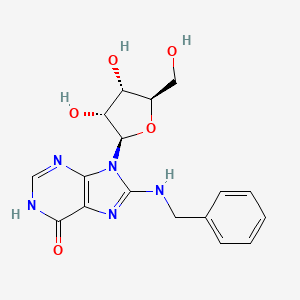
![tert-butyl N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B14796101.png)

![1-[5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone;hydrochloride](/img/structure/B14796115.png)
![tert-butyl 2-amino-2-[(2S)-2-methylpyrrolidin-2-yl]acetate](/img/structure/B14796121.png)
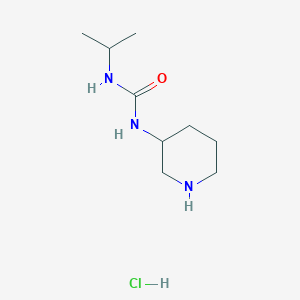

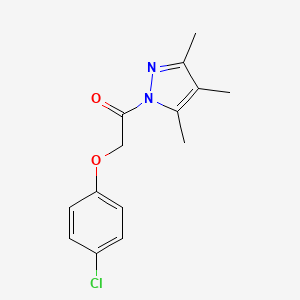
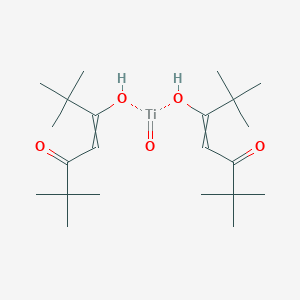
![N-[1-(2-aminopropanoyl)piperidin-4-yl]acetamide](/img/structure/B14796151.png)


